An In-Depth Technical Guide to 4-Methyloxazolidine-2,5-dione: Synthesis, Properties, and Polymerization
An In-Depth Technical Guide to 4-Methyloxazolidine-2,5-dione: Synthesis, Properties, and Polymerization
Introduction
4-Methyloxazolidine-2,5-dione, commonly known in the scientific community as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a heterocyclic organic compound of significant interest in the fields of polymer chemistry and drug development.[1][2] With the CAS number 2224-52-4, this chiral molecule serves as a critical monomer for the synthesis of poly(L-alanine) and various polypeptides through ring-opening polymerization (ROP).[3][4] Its importance is underscored by its application as a key intermediate in the synthesis of pharmaceuticals like Glatiramer acetate, a treatment for multiple sclerosis.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and polymerization of 4-Methyloxazolidine-2,5-dione, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and Structure
While the systematic IUPAC name is (4S)-4-methyl-1,3-oxazolidine-2,5-dione, it is frequently referred to by a variety of synonyms which are important to recognize in literature and supplier catalogs.[4]
Synonyms:
-
L-Alanine N-carboxyanhydride (L-Ala-NCA)
-
(S)-4-Methyloxazolidine-2,5-dione
-
ALA-NCA
-
H-ALA-NCA
-
N-Carboxy-L-alanine anhydride
The molecular structure consists of a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5, and a methyl group at position 4, conferring chirality to the molecule.[1][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Methyloxazolidine-2,5-dione is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₅NO₃ | [4] |
| Molecular Weight | 115.09 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 92 °C | [5] |
| Density | 1.296 g/cm³ | [5] |
| Solubility | Very slightly soluble in DMSO (requires heating) | [5] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |
Synthesis of 4-Methyloxazolidine-2,5-dione
The most prevalent and efficient method for synthesizing 4-Methyloxazolidine-2,5-dione is the reaction of the parent amino acid, L-alanine, with a phosgene equivalent, typically triphosgene, in an anhydrous solvent.[5][6] This method, often referred to as the Fuchs-Farthing method, provides a practical route to this valuable monomer.[5]
Reaction Mechanism
The synthesis proceeds through the formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride to yield the N-carboxyanhydride. The use of triphosgene is advantageous as it is a safer, solid alternative to gaseous phosgene.
Caption: Synthesis of 4-Methyloxazolidine-2,5-dione from L-Alanine.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of L-Ala-NCA using triphosgene.[5]
Materials:
-
L-Alanine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Hexane
-
Ethyl acetate
-
0.5% Sodium Bicarbonate (NaHCO₃) ice-cold aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (e.g., 53.4 g, 0.180 mol) in dry THF (400.0 mL).
-
Stir the suspension and heat to 60 °C for 2 hours.
-
After the reaction period, continue to bubble nitrogen through the solution for 30 minutes to remove any residual HCl and phosgene.
-
Precipitate the product by adding the reaction solution to n-hexane (1000.0 mL) and store at -20 °C.
-
Remove the supernatant and collect the residue.
-
Dissolve the residue in ethyl acetate (200.0 mL).
-
Wash the organic phase twice with ice-cold water (100.0 mL each) and once with an ice-cold 0.5% NaHCO₃ aqueous solution (100.0 mL).
-
Dry the organic phase over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to obtain the final product, L-Ala NCA.
Yield: Approximately 77.5%.[5]
Chemical Reactivity and Ring-Opening Polymerization (ROP)
The reactivity of 4-Methyloxazolidine-2,5-dione is dominated by the strained five-membered ring containing two electrophilic carbonyl carbons (C2 and C5).[1] This makes it susceptible to nucleophilic attack, leading to ring-opening and subsequent polymerization. The ROP of NCAs is a cornerstone for the synthesis of polypeptides.[7]
Mechanisms of Ring-Opening Polymerization
There are two primary mechanisms for the ROP of NCAs: the "amine mechanism" and the "activated monomer mechanism".[1][8]
-
Amine Mechanism (Nucleophilic Attack): This is the most common mechanism when initiated by primary amines.[8] The amine nucleophilically attacks the C5 carbonyl carbon of the NCA, leading to ring opening and the formation of a carbamic acid intermediate. This intermediate then decarboxylates to generate a new terminal amine, which can then attack another NCA monomer, propagating the polymer chain.
Caption: The Amine Mechanism for NCA Polymerization.
-
Activated Monomer Mechanism: This mechanism is favored when using strong, non-nucleophilic bases (e.g., tertiary amines, alkoxides) as initiators.[1] The base deprotonates the N-H bond of the NCA, forming an NCA anion. This activated monomer then acts as the nucleophile, attacking another NCA monomer to initiate and propagate the polymerization.
Caption: The Activated Monomer Mechanism for NCA Polymerization.
Experimental Protocol for ROP of L-Ala-NCA
The following is a general protocol for the primary amine-initiated ROP of L-Ala-NCA to synthesize poly(L-alanine).
Materials:
-
L-Alanine N-carboxyanhydride (L-Ala-NCA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., Dioxane)
-
Primary amine initiator (e.g., benzylamine)
-
Anhydrous diethyl ether (for precipitation)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of L-Ala-NCA in anhydrous DMF. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.
-
Add the primary amine initiator to the solution via syringe.
-
Stir the reaction mixture at room temperature. The reaction time can vary from hours to days depending on the desired molecular weight and reaction conditions.
-
Monitor the polymerization progress by techniques such as FT-IR (disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹).
-
Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like anhydrous diethyl ether.
-
Collect the precipitated poly(L-alanine) by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum.
Characterization
Monomer Characterization (4-Methyloxazolidine-2,5-dione)
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.98 (s, 1H, NH), 4.48 (q, J = 7.0 Hz, 1H, CH), 1.33 (d, J = 7.1 Hz, 3H, CH₃).[9]
-
FT-IR: Characteristic anhydride C=O stretching bands around 1850 cm⁻¹ and 1790 cm⁻¹.
Polymer Characterization (Poly(L-alanine))
-
¹H NMR: The spectrum will show characteristic peaks for the polypeptide backbone and the alanine side chain.
-
FT-IR: Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, and disappearance of the NCA anhydride peaks. The secondary structure (α-helix vs. β-sheet) can also be inferred from the position of the amide I band.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, Đ) of the polymer.
Safety and Handling
4-Methyloxazolidine-2,5-dione is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent moisture-induced polymerization.
Conclusion
4-Methyloxazolidine-2,5-dione is a versatile and indispensable monomer for the synthesis of well-defined polypeptides. A thorough understanding of its properties, synthesis, and polymerization mechanisms is crucial for its effective utilization in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important compound, enabling the development of novel polypeptide-based materials for a wide range of applications, from drug delivery to advanced biomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 6. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 9. bio-protocol.org [bio-protocol.org]
